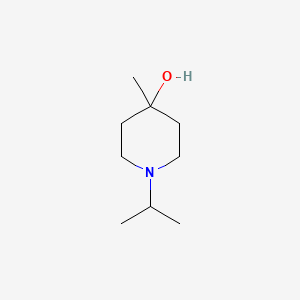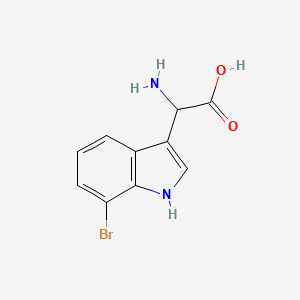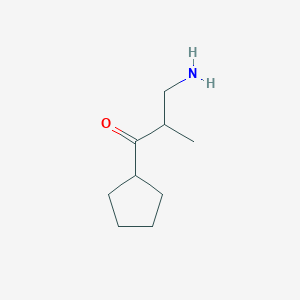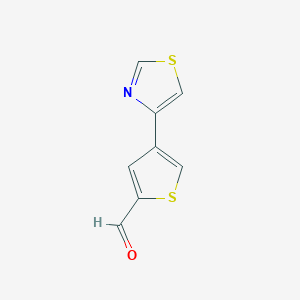
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with an ethyl group and a hydroxy group
Vorbereitungsmethoden
The synthesis of 1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline with ethanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various quinoline derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxy group plays a crucial role in these interactions by forming hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(6-Ethyl-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline core but differs in the substituents, leading to different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline structure but have different substituents, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-(6-ethyl-4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-3-10-4-5-12-11(8-10)13(16)6-7-14(12)9(2)15/h4-5,8,13,16H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
HJDWTSJVKZPCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N(CCC2O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


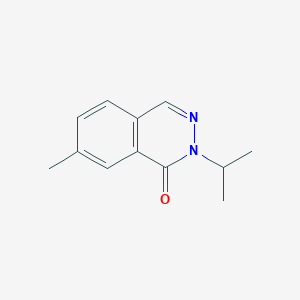
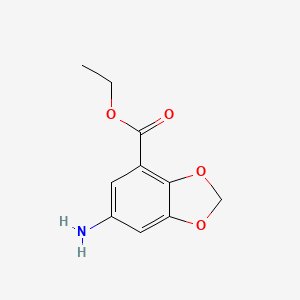
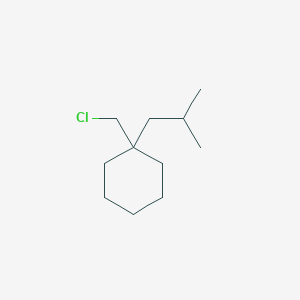
![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
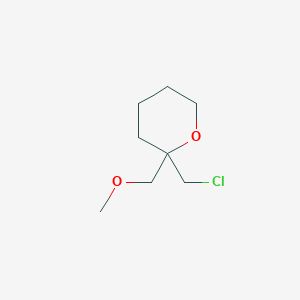
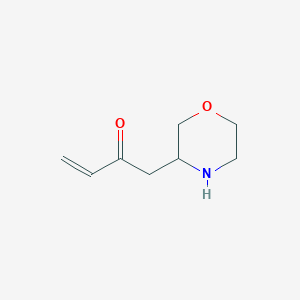
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
